molecular formula C6H13FN2 B1469510 (4-Fluoropiperidin-4-yl)methanamine CAS No. 1123922-54-2

(4-Fluoropiperidin-4-yl)methanamine

Cat. No. B1469510
M. Wt: 132.18 g/mol
InChI Key: BQNIEVRILLAWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoropiperidin-4-yl)methanamine, also known as 4F-PMPA, is a compound with the molecular formula C6H13FN2 . It has a molecular weight of 132.18 g/mol . The IUPAC name for this compound is (4-fluoropiperidin-4-yl)methanamine .


Molecular Structure Analysis

The molecular structure of (4-Fluoropiperidin-4-yl)methanamine consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, substituted at the 4th position with a fluorine atom . The InChI string is InChI=1S/C6H13FN2/c7-6(5-8)1-3-9-4-2-6/h9H,1-5,8H2 . The Canonical SMILES is C1CNCCC1(CN)F .


Physical And Chemical Properties Analysis

The physical and chemical properties of (4-Fluoropiperidin-4-yl)methanamine include a molecular weight of 132.18 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass are both 132.10627659 g/mol . The Topological Polar Surface Area is 38 Ų .

Scientific Research Applications

Serotonin 5-HT1A Receptor Biased Agonists

(4-Fluoropiperidin-4-yl)methanamine derivatives have been explored as "biased agonists" of serotonin 5-HT1A receptors. These compounds, particularly the aryloxyethyl derivatives, demonstrate significant selectivity and affinity for the 5-HT1A receptor, showing promise as potential antidepressant drug candidates. They exhibit properties such as high solubility, metabolic stability, and robust antidepressant-like activity, as evidenced in rat models (Sniecikowska et al., 2019).

Synthesis and Characterization of Novel Compounds

Novel compounds involving (4-Fluoropiperidin-4-yl)methanamine structures have been synthesized and characterized for various scientific applications. For instance, a study focused on synthesizing efficient transfer hydrogenation reactions with quinazoline-based ruthenium complexes using this compound (Karabuğa et al., 2015). Another study synthesized and characterized compounds like 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, which are structurally similar to (4-Fluoropiperidin-4-yl)methanamine (Shimoga et al., 2018).

Photophysical and Photochemical Properties

The photophysical properties of compounds related to (4-Fluoropiperidin-4-yl)methanamine have been a subject of study. For example, the fluorescence quenching and photoinduced electron transfer properties of (anthracen-9-yl)methanamines were investigated, providing insights into the excited state behaviors of these molecules (Mathew et al., 2020).

Antimicrobial and Antifungal Activities

Some derivatives of (4-Fluoropiperidin-4-yl)methanamine have been evaluated for their antimicrobial and antifungal activities. A study synthesized quinoline derivatives carrying a 1,2,3-triazole moiety and tested their effectiveness against pathogenic strains, demonstrating significant antimicrobial and antifungal potential (Thomas et al., 2010).

Asymmetric Synthesis and Structural Analysis

The asymmetric synthesis of 2-(1-aminoalkyl)piperidines using derivatives of (4-Fluoropiperidin-4-yl)methanamine has been explored. These studies contribute to the understanding of stereochemistry and structural characteristics of such compounds, essential in drug design and development (Froelich et al., 1996).

Future Directions

(4-Fluoropiperidin-4-yl)methanamine is currently available for research use only. There are studies exploring N-substituted piperidin-4-yl-methanamine derivatives for their potential as CXCR4 chemokine receptor antagonists . These studies could pave the way for the development of new therapeutic agents for various central nervous system pathologies .

properties

IUPAC Name

(4-fluoropiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FN2/c7-6(5-8)1-3-9-4-2-6/h9H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNIEVRILLAWHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoropiperidin-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Fluoropiperidin-4-yl)methanamine
Reactant of Route 2
(4-Fluoropiperidin-4-yl)methanamine
Reactant of Route 3
(4-Fluoropiperidin-4-yl)methanamine
Reactant of Route 4
(4-Fluoropiperidin-4-yl)methanamine
Reactant of Route 5
(4-Fluoropiperidin-4-yl)methanamine
Reactant of Route 6
(4-Fluoropiperidin-4-yl)methanamine

Citations

For This Compound
3
Citations
J Sniecikowska, M Gluch-Lutwin, A Bucki… - Journal of Medicinal …, 2019 - ACS Publications
Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives were designed as “biased agonists” of serotonin 5-HT 1A receptors. The compounds were tested in signal transduction …
Number of citations: 24 pubs.acs.org
J Sniecikowska, M Gluch-Lutwin, A Bucki… - Journal of Medicinal …, 2020 - ACS Publications
Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives with high affinity and selectivity for serotonin 5-HT 1A receptors were obtained and tested in four functional assays: ERK1/2 …
Number of citations: 16 pubs.acs.org
J Sniecikowska, A Newman-Tancredi… - Current topics in …, 2019 - ingentaconnect.com
Despite extensive efforts to design serotonin 5-HT1A receptor compounds, there are currently no clinically available selective agonists to explore the therapeutic potential of activating …
Number of citations: 29 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.